molecular formula C3H7Br2N B1589413 (Bromomethylene)dimethyliminium bromide CAS No. 24774-61-6

(Bromomethylene)dimethyliminium bromide

Cat. No.: B1589413
CAS No.: 24774-61-6
M. Wt: 216.9 g/mol
InChI Key: XIXYNENNFUBWFK-UHFFFAOYSA-M
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Description

(Bromomethylene)dimethyliminium bromide is a chemical compound with the molecular formula C₃H₇Br₂N. It is known for its role in organic synthesis, particularly in the homologation of aldehydes to carboxylic acid derivatives. The compound is characterized by its solid form and a melting point of 148-153°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethylene)dimethyliminium bromide can be synthesized through the reaction of N,N-dimethylformamide with bromine. The reaction typically involves the following steps:

    Reaction Setup: N,N-dimethylformamide is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Bromine: Bromine is added dropwise to the solution under controlled temperature conditions.

    Formation of Product: The reaction mixture is stirred until the formation of this compound is complete.

    Isolation and Purification: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (Bromomethylene)dimethyliminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield iminium salts, while reactions with alcohols can produce alkoxy derivatives .

Scientific Research Applications

(Bromomethylene)dimethyliminium bromide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (Bromomethylene)dimethyliminium bromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where bromine’s properties are advantageous .

Properties

IUPAC Name

bromomethylidene(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrN.BrH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYNENNFUBWFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CBr)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452171
Record name Bromo-N,N-dimethylmethaniminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24774-61-6
Record name Methanaminium, N-(bromomethylene)-N-methyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24774-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromo-N,N-dimethylmethaniminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanaminium, N-(bromomethylene)-N-methyl-, bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethylene)dimethyliminium bromide
Reactant of Route 2
(Bromomethylene)dimethyliminium bromide

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